![molecular formula C8H14N4O6 B15292813 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is a chemically modified sugar molecule. It is a derivative of mannose, where the hydroxyl group at the second carbon is replaced by an azidoacetylamino group. This modification imparts unique properties to the molecule, making it valuable in various scientific research fields, particularly in glycobiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose typically involves the reaction of mannose derivatives with azidoacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups on the mannose ring can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Sodium periodate (NaIO4) for selective oxidation of vicinal diols.
Major Products
Substitution: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-2-deoxy-beta-D-mannopyranose.
Oxidation: Formation of corresponding ketones or carboxylic acids.
科学的研究の応用
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is extensively used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and functions, particularly in cell surface glycosylation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in cancer research for targeting specific glycan structures on cancer cells.
Industry: Applied in the production of bioactive compounds and as a probe in biochemical assays.
作用機序
The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose involves its incorporation into glycan structures on cell surfaces. The azido group allows for bioorthogonal labeling, enabling the tracking and visualization of glycan dynamics in living cells. This compound targets glycosyltransferases and glycosidases, enzymes involved in glycan biosynthesis and modification, thereby influencing cellular processes such as signaling and adhesion.
類似化合物との比較
Similar Compounds
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-galactopyranose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucopyranose
Uniqueness
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is unique due to its specific mannose backbone, which imparts distinct biological properties compared to its glucose and galactose counterparts. This uniqueness makes it particularly valuable in studies focused on mannose-specific glycan interactions and functions.
特性
分子式 |
C8H14N4O6 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
2-azido-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8-/m1/s1 |
InChIキー |
AFNOHTDETQTADW-BOSCHMPASA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


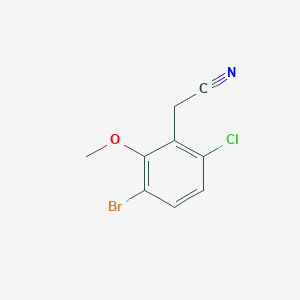
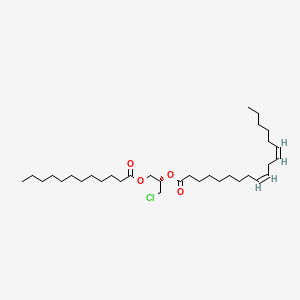
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)

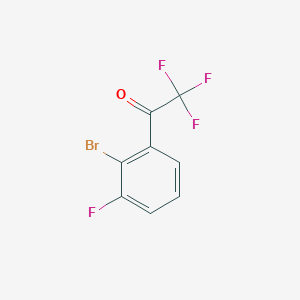
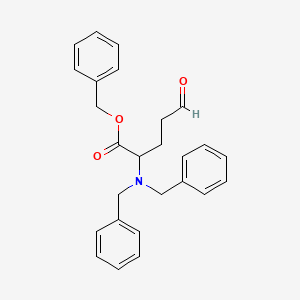
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
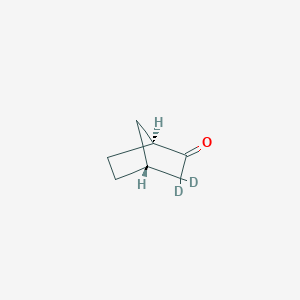
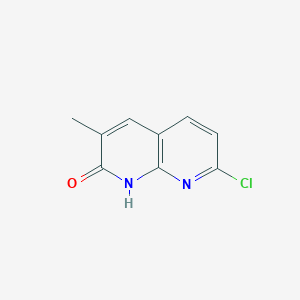
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
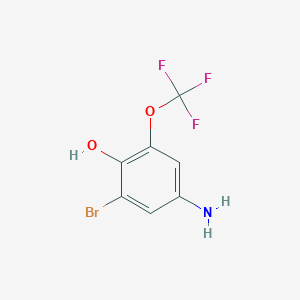
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
